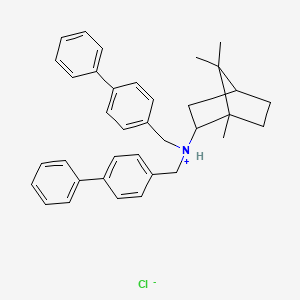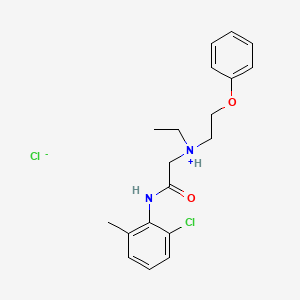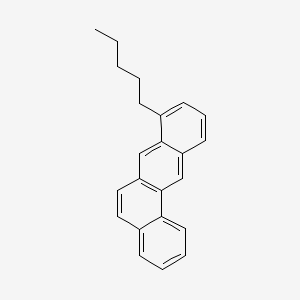![molecular formula C14H14N4S2 B15344176 1,1'-Dithiobis[n-phenylformamidine] CAS No. 37847-87-3](/img/structure/B15344176.png)
1,1'-Dithiobis[n-phenylformamidine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Dithiobis[n-phenylformamidine] is a chemical compound with the molecular formula C14H14N4S2 and a molecular weight of 302.42 g/mol . It is also known by other names such as dithiobis(N1-phenylmethanimidamide) and thioperoxydicarbonimidic diamide . This compound is characterized by the presence of two phenylformamidine groups linked by a disulfide bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dithiobis[n-phenylformamidine] typically involves the reaction of phenylformamidine with sulfur or sulfur-containing reagents under controlled conditions . One common method is the oxidative coupling of phenylformamidine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for 1,1’-Dithiobis[n-phenylformamidine] are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
1,1’-Dithiobis[n-phenylformamidine] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The phenylformamidine groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylformamidine derivatives.
科学研究应用
1,1’-Dithiobis[n-phenylformamidine] has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of disulfide bond formation and reduction in proteins.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1’-Dithiobis[n-phenylformamidine] involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, which are crucial in various biological processes, including protein folding and stabilization. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides or the reduction of disulfide bonds in proteins.
相似化合物的比较
Similar Compounds
1,1’-Dithiobis[piperidine]: This compound has a similar disulfide linkage but with piperidine groups instead of phenylformamidine.
Dithiobis[ethylamine]: Another compound with a disulfide bond but with ethylamine groups.
Uniqueness
1,1’-Dithiobis[n-phenylformamidine] is unique due to its phenylformamidine groups, which provide distinct chemical properties and reactivity compared to other disulfide-containing compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
37847-87-3 |
|---|---|
分子式 |
C14H14N4S2 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
(N'-phenylcarbamimidoyl)sulfanyl N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C14H14N4S2/c15-13(17-11-7-3-1-4-8-11)19-20-14(16)18-12-9-5-2-6-10-12/h1-10H,(H2,15,17)(H2,16,18) |
InChI 键 |
CZKMHYBROYUFDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=C(N)SSC(=NC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride](/img/structure/B15344094.png)
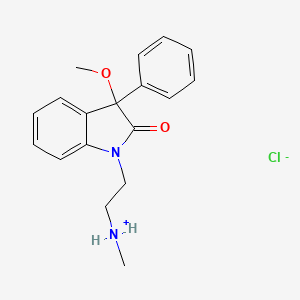


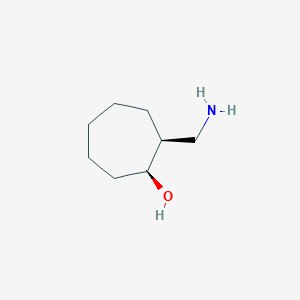
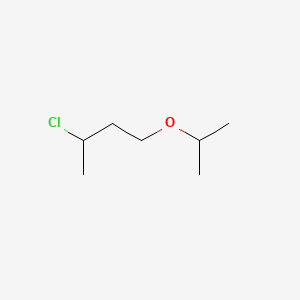
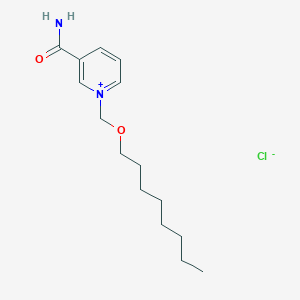
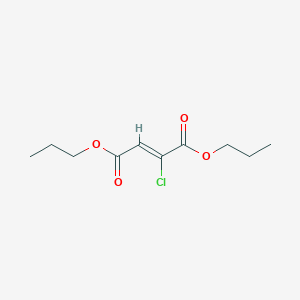
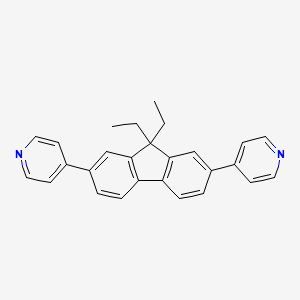
![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
